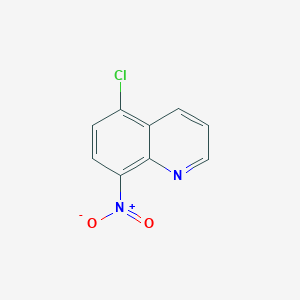

5-氯-8-硝基喹啉

描述

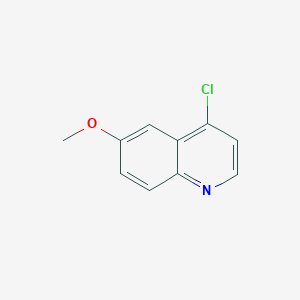

5-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has a molecular weight of 208.601 Da . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of 5-Chloro-8-nitroquinoline involves the reaction of commercially available 5-chloro-2-nitroaniline, glycerol, and NaI in the presence of concentrated H2SO4 at 150°C . There are also various synthesis protocols for constructing the quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions .Molecular Structure Analysis

The molecular structure of 5-Chloro-8-nitroquinoline can be analyzed using spectroscopic methods . The compound has a planar structure, which contributes to its lipophilic effect .Physical And Chemical Properties Analysis

5-Chloro-8-nitroquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a flash point of 167.6±23.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 59 Å2 .科学研究应用

光谱表征和反应性质

对8-羟基喹啉衍生物的光谱和计算研究,包括5-氯-8-羟基喹啉(5CL8HQ),揭示了它们性质的重要见解。使用红外和傅里叶变换拉曼技术进行的光谱表征,结合密度泛函理论(DFT)计算和分子动力学模拟,表明这些化合物表现出非线性光学(NLO)行为,暗示在NLO材料开发中可能有应用潜力。此外,NBO分析表明,由于超共轭相互作用和电荷离域化,分子系统具有稳定性。配体还显示出潜在的对ACP还原酶的抑制活性,暗示可能的生物化学应用(Sureshkumar et al., 2018)。

抗菌性能

对新的8-硝基氟喹啉衍生物的研究,包括5-氯-8-硝基喹啉,显示出对革兰氏阳性和革兰氏阴性菌株的有趣抗菌活性。某些衍生物,特别是具有更亲脂性基团的衍生物,对金黄色葡萄球菌的活性增强。这一研究方向为开发具有特定活性谱的新抗菌剂打开了途径(Al-Hiari et al., 2007)。

对神经母细胞瘤细胞的影响

对8-羟基喹啉衍生物的研究,包括5-氯-8-硝基喹啉,已经研究了它们的多功能性质,如抗神经退行性和抗糖尿病活性。它们在高葡萄糖条件下对人类神经母细胞瘤细胞中的钙蛋白依赖途径的影响已经得到调查。这些化合物,特别是5-氯-7-碘-8-羟基喹啉(clioquinol),即使在高葡萄糖环境中也能减弱钙蛋白的表达增加,暗示在神经细胞保护中具有潜在的治疗应用(Suwanjang et al., 2016)。

荧光和光谱研究

从5-氯-8-羟基喹啉合成的喹啉衍生荧光配合物显示出强烈的发光,使它们成为离子和生物探针以及细胞成像应用的潜在候选者。这些配合物的光谱特性因配位金属而异,表明它们在各种生物分析背景中的多功能性和实用性(Mecca et al., 2016)。

抗癌潜力

一项比较clioquinol与其类似物,包括8-羟基-5-硝基喹啉(NQ),细胞毒性的研究表明NQ对人类癌细胞系具有显著毒性。它的活性受铜的增强,不像clioquinol那样作为锌离子载体。NQ的强抗癌性能,结合其先前已知的抗微生物使用,暗示其作为有效的抗癌治疗药物的潜力(Jiang et al., 2011)。

安全和危害

The safety data sheet of a similar compound, 5-Chloro-8-hydroxyquinoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Chloro-8-nitroquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

作用机制

Target of Action

The primary target of 5-Chloro-8-nitroquinoline is the type 2 methionine aminopeptidase (MetAP2) protein . This protein plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels . In addition, 5-Chloro-8-nitroquinoline also targets magnesium and manganese cations .

Mode of Action

5-Chloro-8-nitroquinoline interacts with its targets by inhibiting the enzymatic activity of MetAP2 . This inhibition is believed to contribute to its antitumor activity . The compound’s antibacterial activity may stem from the chelation of vital metal ions for bacterial growth .

Biochemical Pathways

It is known that the compound’s interaction with metap2 can impact the angiogenesis pathway . By inhibiting MetAP2, 5-Chloro-8-nitroquinoline may disrupt the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Pharmacokinetics

It is known that the compound has been used as an antimicrobial agent and has a well-known pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 5-Chloro-8-nitroquinoline’s action include a decrease in the biofilm density of Pseudomonas aeruginosa infections . This allows the immune system to access the infection more effectively . In terms of its anticancer activity, 5-Chloro-8-nitroquinoline has been shown to be more cytotoxic to certain cell lines than other 8-hydroxyquinoline derivatives .

Action Environment

It is known that the compound’s effectiveness can be influenced by the presence of certain metal ions . For example, the reintroduction of Fe2+ and Zn2+ ions into the system can restore biofilm formation activity .

属性

IUPAC Name |

5-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPLGHWWKFRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287575 | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6942-98-9 | |

| Record name | 6942-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

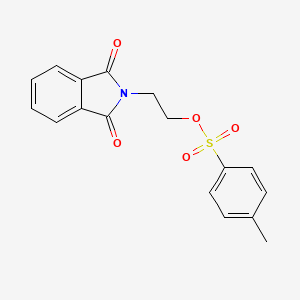

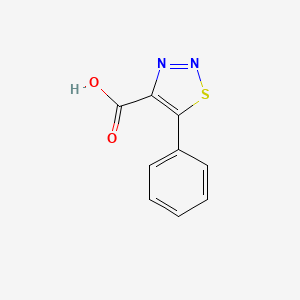

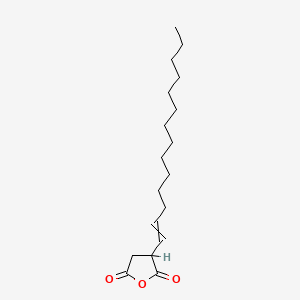

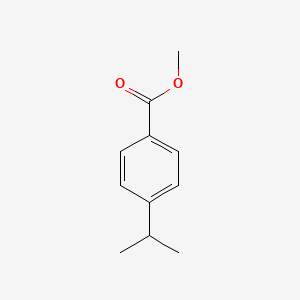

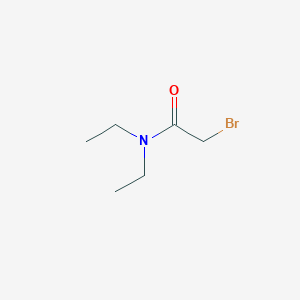

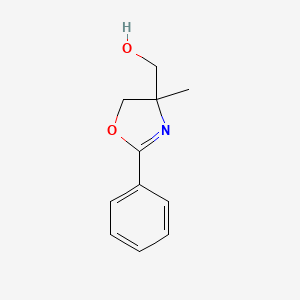

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)